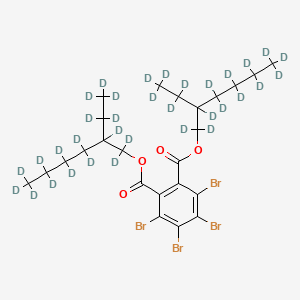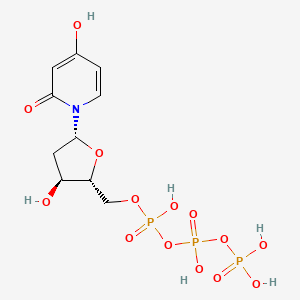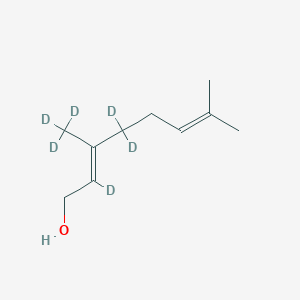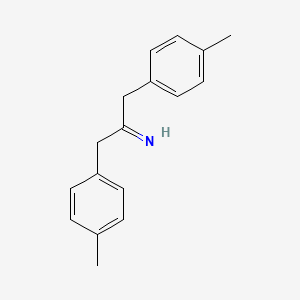
Bis(4-methylbenzyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylbenzyl)methanimine: is an organic compound with the molecular formula C17H19N It is a type of imine, which is characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methylbenzyl)methanimine can be synthesized through the condensation reaction of 4-methylbenzylamine with formaldehyde. The reaction typically involves mixing equimolar amounts of 4-methylbenzylamine and formaldehyde in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of an intermediate imine, which then undergoes further condensation to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methylbenzyl)methanimine can undergo oxidation reactions, where the imine group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 4-methylbenzaldehyde.
Reduction: Formation of 4-methylbenzylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Bis(4-methylbenzyl)methanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential antimicrobial and anticancer activities. The compound’s ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs .
Industry: The compound is utilized in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Bis(4-methylbenzyl)methanimine involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. Additionally, the aromatic rings can engage in π-π stacking interactions, contributing to the compound’s binding affinity with biological targets .
Comparison with Similar Compounds
Benzylamine: A primary amine with similar reactivity but lacks the imine group.
4-Methylbenzylamine: Similar to Bis(4-methylbenzyl)methanimine but with only one aromatic ring.
N,N-Bis(4-methylbenzyl)amine: A tertiary amine with two 4-methylbenzyl groups but no imine group.
Uniqueness: this compound is unique due to the presence of both the imine group and two 4-methylbenzyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)propan-2-imine |
InChI |
InChI=1S/C17H19N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
TWOYZWWNMFQEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=N)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


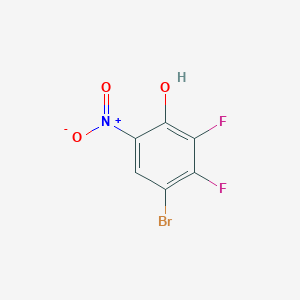
![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)

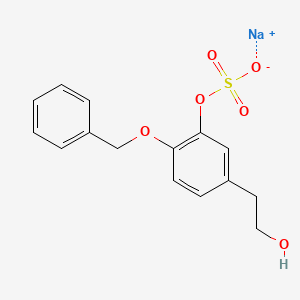
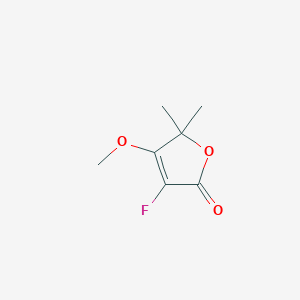
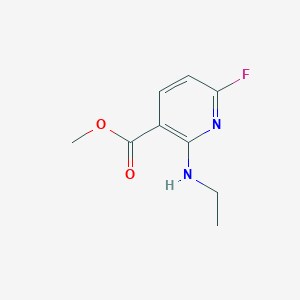
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

